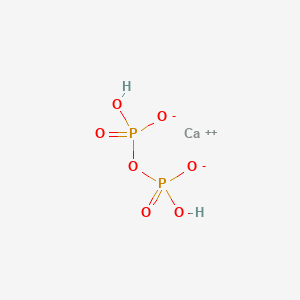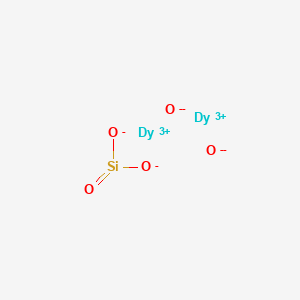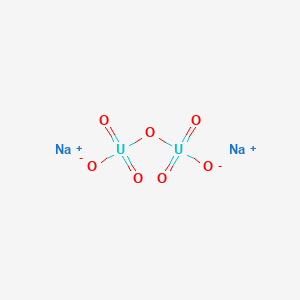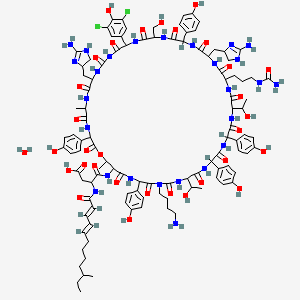
Calcium dihydrogen pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dihydrogen pyrophosphate, also known as monothis compound, is a chemical compound with the formula CaH₂P₂O₇. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is known for its role as a leavening agent in baking powders and as a stabilizer in food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium dihydrogen pyrophosphate can be synthesized through several methods. One common method involves the reaction of pyrophosphoric acid with calcium chloride:
CaCl2+H4P2O7→CaH2P2O7+2HCl
Another method involves the thermal conversion of brushite (calcium hydrogen phosphate dihydrate) to calcium pyrophosphate at high temperatures:
2CaHPO4⋅2H2O→Ca2P2O7+4H2O
Industrial Production Methods
Industrial production of this compound typically involves the neutralization of phosphoric acid with calcium carbonate or calcium hydroxide, followed by controlled crystallization and drying processes. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Calcium dihydrogen pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze to form calcium phosphate and phosphoric acid.
Thermal Decomposition: Upon heating, it decomposes to form calcium pyrophosphate and water.
Acid-Base Reactions: It reacts with strong acids to form pyrophosphoric acid and calcium salts.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at elevated temperatures.
Thermal Decomposition: High temperatures (above 200°C) are required for this reaction.
Acid-Base Reactions: Strong acids such as hydrochloric acid are used under controlled pH conditions.
Major Products Formed
Hydrolysis: Calcium phosphate and phosphoric acid.
Thermal Decomposition: Calcium pyrophosphate and water.
Acid-Base Reactions: Pyrophosphoric acid and calcium salts.
Scientific Research Applications
Calcium dihydrogen pyrophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its role in biological mineralization processes and its potential use in bone repair and regeneration.
Medicine: It is investigated for its potential therapeutic applications in treating conditions such as calcium pyrophosphate deposition disease (pseudogout).
Industry: It is used as a leavening agent in baking powders, a stabilizer in food products, and a component in dental care products.
Mechanism of Action
The mechanism of action of calcium dihydrogen pyrophosphate involves its ability to release pyrophosphate ions, which can interact with calcium ions to form various calcium phosphate compounds. These interactions play a crucial role in biological mineralization processes and can influence the formation and dissolution of calcium pyrophosphate crystals in biological systems.
Comparison with Similar Compounds
Similar Compounds
Calcium pyrophosphate (Ca₂P₂O₇): An insoluble calcium salt containing the pyrophosphate anion, used in dental care products and as a mild abrasive.
Disodium pyrophosphate (Na₂H₂P₂O₇): A water-soluble pyrophosphate salt used as a leavening agent and a sequestrant in food products.
Tetrasodium pyrophosphate (Na₄P₂O₇): Another water-soluble pyrophosphate salt used in detergents and as a dispersing agent.
Uniqueness
Calcium dihydrogen pyrophosphate is unique due to its specific chemical composition and properties, which make it suitable for applications where controlled release of pyrophosphate ions is required. Its ability to act as a leavening agent and stabilizer in food products, as well as its potential therapeutic applications, distinguish it from other similar compounds.
Properties
CAS No. |
14866-19-4 |
|---|---|
Molecular Formula |
CaH4O7P2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
calcium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
HJROPEWVPUPTSE-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Ca+2] |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)O.[Ca] |
Related CAS |
35405-51-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











